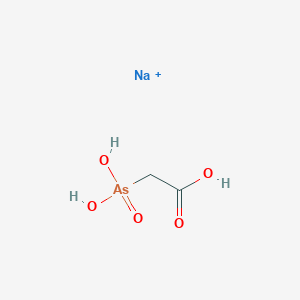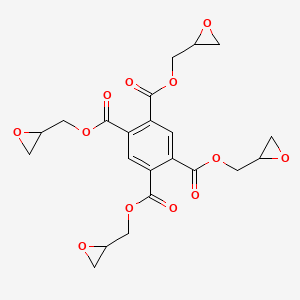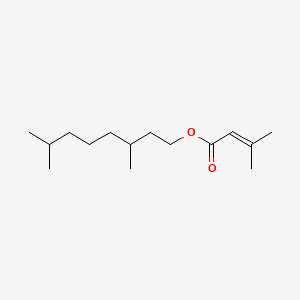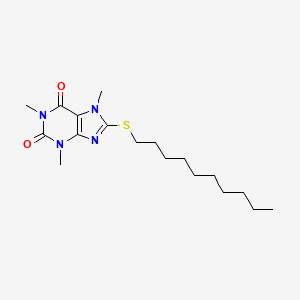
Butylcarbonimidodithioic acid--ammonia (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylcarbonimidodithioic acid–ammonia (1/1) is a chemical compound that consists of butylcarbonimidodithioic acid and ammonia in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butylcarbonimidodithioic acid–ammonia (1/1) typically involves the reaction of butylcarbonimidodithioic acid with ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The reaction proceeds via the formation of an intermediate complex, which then reacts with ammonia to form the final product.
Industrial Production Methods
Industrial production of butylcarbonimidodithioic acid–ammonia (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Butylcarbonimidodithioic acid–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonia group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butylcarbonimidodithioic acid–ammonia (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of butylcarbonimidodithioic acid–ammonia (1/1) involves its interaction with molecular targets such as enzymes and cell membranes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to disrupt cell membranes makes it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- Methylcarbonimidodithioic acid–ammonia (1/1)
- Ethylcarbonimidodithioic acid–ammonia (1/1)
- Propylcarbonimidodithioic acid–ammonia (1/1)
Uniqueness
Butylcarbonimidodithioic acid–ammonia (1/1) is unique due to its longer butyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference in chain length can affect its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
59086-73-6 |
|---|---|
Fórmula molecular |
C5H14N2S2 |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
azane;butylcarbamodithioic acid |
InChI |
InChI=1S/C5H11NS2.H3N/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H2,6,7,8);1H3 |
Clave InChI |
QRYLSFKPXSUZFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)S.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)










